Antiproliferative Activity of Caulerpenyne on SK-N-SH Neuroblastoma Cells: IC50 and Microtubule Network Disruption
Caulerpenyne (CYN) exhibits quantifiable antiproliferative activity against the SK-N-SH human neuroblastoma cell line with an IC50 of 10 ± 2 μM following 2 hours of incubation [1]. The compound modifies the microtubule network in these cells, causing loss of neurites and compaction of the microtubule network at the cell periphery, observed via immunofluorescence microscopy [1]. In vitro tubulin polymerization assays using pig brain purified tubulin demonstrated inhibition with an IC50 of 21 ± 2 μM after 35 minutes, while microtubule protein polymerization was inhibited with an IC50 of 51 ± 6 μM [1]. The established microtubule-targeting agent colchicine inhibits tubulin polymerization with an IC50 of 1.7 ± 0.09 μM under comparable conditions [2].
| Evidence Dimension | Antiproliferative activity and tubulin polymerization inhibition |
|---|---|
| Target Compound Data | SK-N-SH cell proliferation IC50: 10 ± 2 μM (2 hr); Tubulin polymerization IC50: 21 ± 2 μM (35 min); Microtubule protein polymerization IC50: 51 ± 6 μM (35 min) |
| Comparator Or Baseline | Colchicine: tubulin polymerization IC50 = 1.7 ± 0.09 μM |
| Quantified Difference | Colchicine is approximately 12.4-fold more potent than CYN for tubulin polymerization inhibition; CYN achieves antiproliferative effects at 10 μM concentrations |
| Conditions | SK-N-SH human neuroblastoma cell line; pig brain purified tubulin; microtubule proteins; 35 min incubation for tubulin assays; 2 hr incubation for cell proliferation |
Why This Matters
Caulerpenyne provides a structurally distinct alternative to colchicine for tubulin-targeting research, offering a different binding mechanism and chemical scaffold that may circumvent colchicine-associated toxicity while maintaining quantifiable microtubule-disrupting activity.
- [1] Barbier P, Guise S, Huitorel P, et al. Caulerpenyne from Caulerpa taxifolia has an antiproliferative activity on tumor cell line SK-N-SH and modifies the microtubule network. Life Sciences. 2001;70(4):415-429. View Source
- [2] Bourdeau P, et al. Caulerpenyne–colchicine hybrid: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry. 2006;14(16):5540-5548. View Source
